molecular formula C10H18Cl2N4O B2855685 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 1707580-51-5

5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B2855685
CAS No.: 1707580-51-5
M. Wt: 281.18
InChI Key: AWZOSVCYEAIIHE-UHFFFAOYSA-N
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Description

5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N4O. It is a derivative of pyrimidine and piperidine, which are both significant in medicinal chemistry due to their diverse biological activities. This compound is often used in scientific research for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of 5-methoxypyrimidine-2-amine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in the production process. The final product is often purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine or piperidine compounds.

Scientific Research Applications

5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine
  • N-(piperidin-4-yl)pyrimidin-2-amine
  • 5-Methoxy-pyrimidin-2-amine

Uniqueness

5-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-methoxy-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-15-9-6-12-10(13-7-9)14-8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZOSVCYEAIIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)NC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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